3-Bromo-2,6-difluoropyridine CAS number and properties
3-Bromo-2,6-difluoropyridine CAS number and properties
An In-depth Technical Guide to 3-Bromo-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 3-Bromo-2,6-difluoropyridine (CAS No: 80392-79-6), a key intermediate in medicinal chemistry and organic synthesis.
Core Chemical Information
3-Bromo-2,6-difluoropyridine is a halogenated pyridine derivative recognized for its utility as a versatile building block in the synthesis of complex, biologically active molecules.[1][2] Its structure, featuring two reactive fluorine atoms and a bromine atom, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.[2][3]
Physical and Chemical Properties
The physical and chemical properties of 3-Bromo-2,6-difluoropyridine are summarized in the table below. The compound is typically a colorless to yellow liquid under standard conditions.[1] It exhibits good solubility in common organic solvents but is sparingly soluble in water.[4]
| Property | Value | Reference |
| CAS Number | 80392-79-6 | [1][5] |
| Molecular Formula | C₅H₂BrF₂N | [1][5] |
| Molecular Weight | 193.98 g/mol | [1][5] |
| Appearance | Colorless oil to Yellow liquid | [1] |
| Boiling Point | 180.9 ± 35.0 °C (Predicted) | [1] |
| Density | 1.808 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -8.45 ± 0.10 (Predicted) | [1] |
| InChI Key | GLWVPTDEVHPILQ-UHFFFAOYSA-N | [1][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Bromo-2,6-difluoropyridine.
| Spectrum Type | Data (Solvent: CDCl₃) | Reference |
| ¹H NMR | δ: 6.79 (1H, dd, J = 8.3, 3.0 Hz), 8.03 (1H, ddd, J = 8.4, 8.4, 7.0 Hz) | [1] |
| ¹⁹F NMR | δ: -69.3 Hz, -63.8 Hz | [1] |
Synthesis and Reactivity
3-Bromo-2,6-difluoropyridine is primarily synthesized via a halogen exchange (HALEX) reaction from its chlorinated precursor. This method is noted for being simpler and more efficient than previously reported techniques.[3]
Caption: Synthesis of 3-Bromo-2,6-difluoropyridine.
The reactivity of the compound is dominated by the two distinguishable carbon-fluorine bonds, which are susceptible to tandem nucleophilic aromatic substitutions (SNAr).[3] This makes it a valuable precursor for creating 2,3,6-trisubstituted pyridines, a common scaffold in drug discovery.[3]
Experimental Protocols
Synthesis of 3-Bromo-2,6-difluoropyridine
The following protocol is a general method for the synthesis of 3-Bromo-2,6-difluoropyridine from 2,6-dichloro-3-bromopyridine.[1]
Materials:
-
2,6-dichloro-3-bromopyridine (4.70 g, 20.7 mmol)
-
Cesium fluoride (12.6 g, 82.9 mmol)
-
Dimethyl sulfoxide (DMSO, 103 mL)
-
Ether (Et₂O)
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2,6-dichloro-3-bromopyridine in dimethyl sulfoxide (DMSO), add cesium fluoride at room temperature.
-
Stir the reaction mixture in the air at 80 °C for 8 hours.
-
After the reaction is complete, pour the mixture into room temperature water and extract with ether (Et₂O).
-
Separate the organic layer and wash it sequentially with water and saturated saline.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, using a hexane solution of ethyl acetate as the eluent, to afford 3-bromo-2,6-difluoropyridine as a colorless oil (yield: 64%).[1]
Applications in Drug Development
3-Bromo-2,6-difluoropyridine serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of both bromine and fluorine atoms allows chemists to modulate the electronic properties of resulting compounds, which can enhance biological activity.[2] Its structure is a key component for building more complex molecules, particularly in the development of treatments for inflammatory diseases and oncology.[2] The difluoropyridine moiety is a sought-after building block for drug candidates.[3]
Caption: Role in pharmaceutical development.
Safety and Handling
Proper handling of 3-Bromo-2,6-difluoropyridine is essential due to its potential hazards.
Hazard Identification
| Hazard Class | GHS Statement | Reference |
| Signal Word | Warning | |
| Acute Toxicity | H302: Harmful if swallowed | [5] |
| H312: Harmful in contact with skin | [5] | |
| H332: Harmful if inhaled | [5] | |
| Irritation | H315: Causes skin irritation | [5] |
| H319: Causes serious eye irritation | [5] | |
| H335: May cause respiratory irritation | [5] |
Recommended Handling and Storage
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid breathing vapors or mist.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For long-term stability, it is recommended to store under an inert gas (e.g., Nitrogen or Argon) at refrigerator temperatures (2-8°C).[1]
References
- 1. 3-Bromo-2,6-difluoropyridine CAS#: 80392-79-6 [m.chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine, 3-Bromo-2,6-Difluoro- | Properties, Uses, Safety Data & Supplier China - High Purity Pyridine Compound Online [pipzine-chem.com]
- 5. 3-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 19765739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
